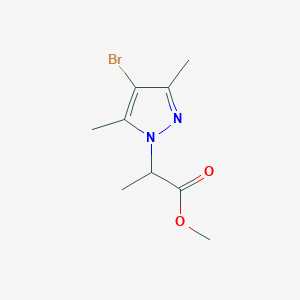
3,4-Dichloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include two chloro groups, a cyano group, a methylsulfanyl group, and a carboxamide group . The presence of these groups contributes to the compound’s unique properties and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its density, melting point, and boiling point . These properties can be important in determining its behavior in different conditions and its suitability for various applications .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Studies
- Studies have shown the structural properties and interaction behaviors of compounds similar to 3,4-Dichloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide. For instance, Khan et al. (2012) investigated N-[(Methylsulfanyl)methyl]benzamide, focusing on the dihedral angles and intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and stability (Khan et al., 2012).
Synthesis and Characterization
- A key aspect of research involves the synthesis and characterization of chemically similar compounds. For example, Talupur et al. (2021) explored the synthesis and characterization of tetrazol-thiophene-carboxamides, highlighting methodologies that could be relevant for synthesizing and analyzing compounds like this compound (Talupur et al., 2021).
Advanced Synthesis Techniques
- The development of catalyst- and solvent-free synthesis methods is another crucial research area. Moreno-Fuquen et al. (2019) described a microwave-assisted Fries rearrangement technique, which could offer efficient pathways for synthesizing complex compounds like this compound (Moreno-Fuquen et al., 2019).
Crystallographic Analysis
- Crystallographic studies are vital for understanding the detailed molecular structure. Zhang et al. (2011) conducted crystallographic analysis on a structurally similar compound, providing insights that are applicable to the study of this compound (Zhang et al., 2011).
Application in Heterocyclic Synthesis
- Research into the synthesis of heterocyclic compounds is also relevant. Ahmed (2007) explored the synthesis of thiophene-2-carboxamide derivatives, which could provide insights into the synthesis and applications of this compound (Ahmed, 2007).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-14-5-2-9(8-18)6-13(14)19-15(20)10-3-4-11(16)12(17)7-10/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKPBAWYLXVDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)
![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)
![3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B2449589.png)







![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B2449607.png)


![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)